Cas no 20401-29-0 (2-(4-Chlorophenyl)-2-methylpropanal)

2-(4-Chlorophenyl)-2-methylpropanal structure
20401-29-0 structure
商品名:2-(4-Chlorophenyl)-2-methylpropanal
CAS番号:20401-29-0
MF:C10H11OCl
メガワット:182.64674
CID:1094312
PubChem ID:11435334

2-(4-Chlorophenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

    • 2-(4-Chlorophenyl)-2-methylpropanal
    • 2-methyl-2-(4-chlorophenyl)propanaldehyde
    • YNXOMDRPWQMDQL-UHFFFAOYSA-N
    • EN300-1141633
    • 2-(4-chlorophenyl)-2-methylpropionaldehyde
    • SCHEMBL1806495
    • 2-(p-Chlorophenyl)-2-methylpropionaldehyde
    • 20401-29-0
    • alpha, alpha-dimethyl-(4-chlorophenyl)acetaldehyde
    • alpha,alpha-dimethyl-(4-chlorophenyl)acetaldehyde
    • インチ: InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
    • InChIKey: YNXOMDRPWQMDQL-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C=O)C1=CC=C(C=C1)Cl

計算された属性

  • せいみつぶんしりょう: 182.0498427g/mol
  • どういたいしつりょう: 182.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 17.1Ų

2-(4-Chlorophenyl)-2-methylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141633-10g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
10g
$5283.0 2023-10-26
Enamine
EN300-1141633-0.25g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
0.25g
$1131.0 2023-10-26
Enamine
EN300-1141633-5.0g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0
5g
$3562.0 2023-06-09
Enamine
EN300-1141633-2.5g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
2.5g
$2408.0 2023-10-26
Enamine
EN300-1141633-10.0g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0
10g
$5283.0 2023-06-09
Ambeed
A674017-5g
2-(4-Chlorophenyl)-2-methylpropanal
20401-29-0 98+%
5g
$721.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5283-1g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
1g
¥2184.0 2024-04-22
Alichem
A019116143-5g
2-(4-Chlorophenyl)-2-methylpropanal
20401-29-0 95%
5g
$948.48 2023-09-02
Enamine
EN300-1141633-5g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
5g
$3562.0 2023-10-26
Enamine
EN300-1141633-0.5g
2-(4-chlorophenyl)-2-methylpropanal
20401-29-0 95%
0.5g
$1180.0 2023-10-26

2-(4-Chlorophenyl)-2-methylpropanal 関連文献

2-(4-Chlorophenyl)-2-methylpropanalに関する追加情報

Research Brief on 2-(4-Chlorophenyl)-2-methylpropanal (CAS: 20401-29-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

2-(4-Chlorophenyl)-2-methylpropanal (CAS: 20401-29-0) is a chlorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and fragrances. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. The unique structural features of this compound, such as the chlorophenyl group and the branched methylpropanal moiety, contribute to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(4-Chlorophenyl)-2-methylpropanal in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that derivatives of this compound exhibited potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The researchers utilized a combination of computational docking studies and in vitro assays to optimize the structure-activity relationship (SAR), leading to the identification of a lead compound with promising pharmacokinetic properties. These findings highlight the potential of 2-(4-Chlorophenyl)-2-methylpropanal as a starting material for the development of safer and more effective anti-inflammatory therapies.

Another recent advancement involves the use of 2-(4-Chlorophenyl)-2-methylpropanal in the synthesis of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the design and synthesis of a series of Schiff base derivatives derived from this compound. These derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed the enhanced activity to the synergistic effects of the chlorophenyl group and the imine linkage, which improved membrane permeability and target binding affinity. This research opens new avenues for addressing the global challenge of antimicrobial resistance.

In the field of oncology, 2-(4-Chlorophenyl)-2-methylpropanal has been explored as a precursor for the development of small-molecule inhibitors targeting specific cancer pathways. A 2023 publication in European Journal of Medicinal Chemistry described the synthesis of a library of compounds based on this scaffold, which were evaluated for their antiproliferative activity against various cancer cell lines. One compound, in particular, showed selective inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumor growth and survival. The compound also demonstrated favorable in vivo efficacy in xenograft models, with minimal toxicity to normal cells. These results underscore the potential of 2-(4-Chlorophenyl)-2-methylpropanal derivatives as targeted cancer therapeutics.

Beyond its pharmaceutical applications, 2-(4-Chlorophenyl)-2-methylpropanal has also found use in agrochemical research. Recent studies have explored its utility as an intermediate in the synthesis of novel pesticides and herbicides. For instance, a 2024 study in Pest Management Science reported the development of a new class of chlorophenyl-based herbicides that exhibited potent herbicidal activity against broadleaf weeds while being environmentally benign. The study highlighted the role of 2-(4-Chlorophenyl)-2-methylpropanal in introducing structural diversity and enhancing the bioactivity of the final products.

In conclusion, 2-(4-Chlorophenyl)-2-methylpropanal (CAS: 20401-29-0) continues to be a molecule of significant interest in chemical biology and pharmaceutical sciences. Its versatility as a synthetic intermediate, combined with its potential biological activities, makes it a valuable tool for drug discovery and development. Recent research has demonstrated its applicability in diverse therapeutic areas, including inflammation, infectious diseases, and cancer, as well as in agrochemical innovation. Future studies are expected to further explore its mechanistic insights and optimize its derivatives for clinical and commercial applications. As the field advances, this compound is likely to remain a focal point for interdisciplinary research at the intersection of chemistry, biology, and medicine.

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Amadis Chemical Company Limited
(CAS:20401-29-0)2-(4-Chlorophenyl)-2-methylpropanal
A1077394
清らかである:99%
はかる:5g
価格 ($):649.0